molecular formula C15H18O2 B144611 Curzerenone CAS No. 20493-56-5

Curzerenone

Cat. No.: B144611
CAS No.: 20493-56-5
M. Wt: 230.30 g/mol
InChI Key: ZVMJXSJCBLRAPD-UKRRQHHQSA-N
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Mechanism of Action

Target of Action

Curzerenone, a sesquiterpenoid isolated from various plants, primarily targets the TMEM16A , a calcium-activated chloride channel (CaCC) that plays crucial roles in various physiological regulations . It also interacts with the NF-κB signaling pathway, which is involved in cell proliferation and apoptosis .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . It inhibits TMEM16A-mediated ion influx , affecting the function of CaCCs . It also modulates the ROS/NF-κB signaling pathway .

Biochemical Pathways

This compound affects the CaCCs and NF-κB pathways . It inhibits the Ca2±activated Cl- currents generated by the E act, ATP, and UTP stimulation . In the NF-κB pathway, this compound modulates the transcription of genes related to apoptosis and cell proliferation .

Pharmacokinetics

They also show high protein binding rates, which can influence their bioavailability .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. It has been found to have immunomodulatory effects , and it can inhibit tumor growth . Its inhibition of TMEM16A/CaCCs and CFTR channels in vitro suggests potential for the development of drugs for diseases related to chloride channel dysfunction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vitro elicitation of terpenes in certain plants can enhance the production of sesquiterpenes like this compound . .

Safety and Hazards

When handling Curzerenone, it is advised to avoid dust formation and breathing vapors, mist, or gas . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Many plants of the genus Curcuma, especially C. longa, C. zanthorrhiza, C. amada, C. mangga, C. aeruginosa, and C. zedoaria, were reported to modulate the immune functions and possessed a variety of immunomodulatory effects . More in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models of immune-related disorders .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "Curzerenone can be synthesized through a multistep synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetic anhydride", "sodium acetate", "sodium borohydride", "p-toluenesulfonic acid", "magnesium", "iodine", "2-bromo-4-methylbenzaldehyde", "ethyl acetoacetate", "methyl vinyl ketone" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-4-methylbenzaldehyde by reacting 2-methyl-1,3-butadiene with acetic anhydride and sodium acetate in the presence of p-toluenesulfonic acid.", "Step 2: Preparation of ethyl 2-bromo-4-methylbenzoate by reacting 2-bromo-4-methylbenzaldehyde with ethyl acetoacetate in the presence of magnesium and iodine.", "Step 3: Conversion of ethyl 2-bromo-4-methylbenzoate to 2-bromo-4-methylphenol by reacting with sodium borohydride in methanol.", "Step 4: Synthesis of 2-bromo-4-methylphenol with methyl vinyl ketone in the presence of a base to form curzerenone." ] }

CAS No.

20493-56-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one

InChI

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1

InChI Key

ZVMJXSJCBLRAPD-UKRRQHHQSA-N

Isomeric SMILES

CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C

SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C

Appearance

Oil

boiling_point

320.00 to 321.00 °C. @ 760.00 mm Hg

20493-56-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Curzerenone
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Curzerenone
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Reactant of Route 6
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